molecular formula C15H10ClNO4 B14625844 (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid CAS No. 56988-12-6

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid

Cat. No.: B14625844
CAS No.: 56988-12-6
M. Wt: 303.69 g/mol
InChI Key: MHGFCRVKOVMQNP-LCYFTJDESA-N
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Description

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 3-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid: Unique due to the presence of both chlorophenyl and nitrophenyl groups.

    (Z)-2-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.

    (Z)-2-(3-chlorophenyl)-3-(2-aminophenyl)prop-2-enoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

56988-12-6

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10ClNO4/c16-12-6-3-5-10(8-12)13(15(18)19)9-11-4-1-2-7-14(11)17(20)21/h1-9H,(H,18,19)/b13-9-

InChI Key

MHGFCRVKOVMQNP-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C2=CC(=CC=C2)Cl)\C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C2=CC(=CC=C2)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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